三磷酸胞苷二钠二水合物

描述

Cytidine-5’-triphosphate disodium salt dihydrate (CTP) is an antiviral drug that inhibits the synthesis of DNA, RNA, and protein . It is a synthetic nucleoside analog that has been modified to enhance its antiviral activity . It acts as a substrate for RNA synthesis . CTP also acts as a coenzyme during the synthesis of glycerophospholipids and glycosylation of proteins . It is made up of cytidine and three phosphate groups and can be a potent phosphate source .

Synthesis Analysis

In the formation of phosphatidylcholine (PC), CTP reacts with phosphocholine, via CTP:phosphocholine cytidylyltransferases, to produce CDP-choline and diphosphate . This is the rate-limiting step in PC synthesis and, as a pivotal step in cell proliferation, can be important in cancer . CTP also interacts with N-acylneuraminate, in a reaction mediated by N-acylneuraminate cytidylyltransferase, to generate an intermediate that is required for sialylation, namely CMP-N-acylneuraminic acid .Molecular Structure Analysis

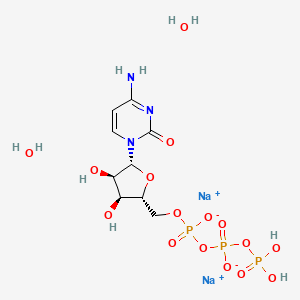

The molecular formula of CTP is C9H16N3Na2O14P3 . It has a molecular weight of 527.12 g/mol . The InChI key for CTP is NFQMDTRPCFJJND-WFIJOQBCSA-L .Chemical Reactions Analysis

CTP prevents the action of aspartate carbamoyltransferase . This enzyme participates in pyrimidine biosynthesis . Like adenosine triphosphate (ATP), CTP serves as a molecule of high energy . It acts as a coenzyme in glycerophospholipid biosynthesis and protein glycosylation .Physical And Chemical Properties Analysis

CTP is a white crystalline powder . It is used in the radiolabeling of DNA restriction endonuclease fragments . It is recommended to store it at -20°C .科学研究应用

P2X嘌呤能受体激动剂

三磷酸胞苷二钠二水合物是一种阳离子渗透性配体门控离子通道(P2X嘌呤能受体)激动剂 。这意味着它可以与这些受体结合并激活它们,这会根据参与的特定受体和细胞类型产生不同的影响。

有机中间体

该化合物用作有机中间体 。有机中间体是在生产其他有机化合物中使用的化合物。它们通常用于复杂的化学反应,可以帮助提高这些反应的效率。

药物中间体

三磷酸胞苷二钠二水合物也用作药物中间体 。药物中间体是在生产药物中使用的化合物。它们是药物生产过程中的关键部分。

食品添加剂

该化合物用作食品添加剂 。食品添加剂是添加到食品中以保持风味或增强味道和外观的物质。它们也可以用于提高食品的营养价值。

调味剂

三磷酸胞苷二钠二水合物用作调味剂 。调味剂用于添加或增强各种食品和饮料的风味。

体外转录

三磷酸胞苷二钠二水合物用于体外转录 。体外转录是一种从试管中的DNA模板合成RNA分子的技术,或“体外”。这通常用于研究基因表达。

RNA扩增

该化合物用于RNA扩增 。RNA扩增是一种用于增加样品中RNA数量的技术。当研究少量RNA时,这在研究中可能很有用。

siRNA和aRNA合成

三磷酸胞苷二钠二水合物用于siRNA和aRNA的合成 。siRNA(小干扰RNA)和aRNA(反义RNA)是可用于调节基因表达的RNA分子类型。它们经常用于研究,并具有潜在的治疗应用。

作用机制

Target of Action

CTP Disodium Dihydrate, also known as Cytidine-5’-triphosphate disodium salt dihydrate, primarily targets the aspartate carbamoyltransferase enzyme . This enzyme plays a crucial role in pyrimidine biosynthesis . Additionally, CTP Disodium Dihydrate acts as an agonist of the P2X4 purinergic receptor .

Mode of Action

CTP Disodium Dihydrate interacts with its targets by preventing the action of aspartate carbamoyltransferase . This interaction results in changes in the pyrimidine biosynthesis pathway . Like adenosine triphosphate (ATP), CTP Disodium Dihydrate serves as a molecule of high energy . It acts as a coenzyme in glycerophospholipid biosynthesis and protein glycosylation .

Biochemical Pathways

The primary biochemical pathway affected by CTP Disodium Dihydrate is the pyrimidine biosynthesis pathway . By preventing the action of aspartate carbamoyltransferase, CTP Disodium Dihydrate alters the production of pyrimidines . Additionally, it plays a role in the glycerophospholipid biosynthesis and protein glycosylation pathways .

Result of Action

The molecular and cellular effects of CTP Disodium Dihydrate’s action are primarily related to its role in pyrimidine biosynthesis , glycerophospholipid biosynthesis , and protein glycosylation . By acting as a coenzyme in these processes, CTP Disodium Dihydrate influences the production of pyrimidines, glycerophospholipids, and glycosylated proteins .

Action Environment

The action, efficacy, and stability of CTP Disodium Dihydrate can be influenced by various environmental factors. It’s worth noting that the compound is typically stored at -20°C for stability .

安全和危害

未来方向

CTP is a cation-permeable ligand-gated ion channel (P2X purinergic receptor) agonist . It is also used as an organic intermediate, pharmaceutical intermediate, food additive, and flavoring agent . It has potential applications in the study of silver nanoclusters interaction and fluorescence emission experiments of copper (II)–2,6-bis (2-benzimidazolyl)pyridine complex .

属性

IUPAC Name |

disodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N3O14P3.2Na.2H2O/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;2*1H2/q;2*+1;;/p-2/t4-,6-,7-,8-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSYTSUGTLJHPS-ODQFIEKDSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N3Na2O16P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81012-87-5 | |

| Record name | Cytidine-5'-Triphosphate disodium salt dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。